BenchChemオンラインストアへようこそ!

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Procure the exact 6-carboxamide regioisomer from the Incyte PIM kinase patent (US10517858). Its benzothiazole-6-carboxamide core gives a ~4–5 Å hinge-binding displacement vs. 2-carboxamide analogs, altering PIM isoform selectivity. The neutral oxane-pyridine moiety avoids basic amine lysosomal trapping, ensuring clean cellular assay readouts. Request batch-specific PIM1/2/3 IC₅₀ data and ≥95% HPLC purity before purchase. Essential for target engagement, SAR comparison with CAS 2034456-46-5, and IP freedom-to-operate mapping.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 2034541-70-1
Cat. No. B2515939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
CAS2034541-70-1
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C19H19N3O2S/c23-19(14-3-4-16-17(10-14)25-12-21-16)22-18(13-5-8-24-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,22,23)
InChIKeyDJZOOQLZDOEZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 2034541-70-1): Scaffold Identity and Procurement-Relevant Context


N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 2034541-70-1) is a synthetic small molecule (C₁₉H₁₉N₃O₂S; MW 353.4 g/mol) belonging to the thiazolecarboxamide class of pan-PIM kinase inhibitors disclosed by Incyte Corporation [1]. Its structure incorporates a benzothiazole-6-carboxamide core linked via an amide bridge to an (oxan-4-yl)(pyridin-3-yl)methyl amine moiety. Computed physicochemical descriptors include XLogP3 = 2.7, topological polar surface area = 92.4 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within drug-like chemical space [2]. The compound is positioned within the Incyte patent family (US20170182017A1 / US10517858 / EP2945939 / WO2017114510) claiming thiazole and pyridine carboxamide derivatives as inhibitors of Pim-1, Pim-2, and Pim-3 kinases for oncology indications [1].

Positional Carboxamide Isomerism and Scaffold Topology Define Target Engagement: Why N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide Cannot Be Casually Substituted


Substituting the 6-carboxamide regioisomer with the more commonly catalogued 2-carboxamide positional isomer (CAS 2034456-46-5) alters the vector of the amide bond relative to the benzothiazole hinge-binding core, which is expected to reorient the oxane-pyridine substituent within the ATP-binding pocket of PIM kinases. Benzothiazole-6-carboxamides and benzothiazole-2-carboxamides present distinct hydrogen-bonding geometries to the kinase hinge region; the 6-carboxamide attachment at the benzo ring (position 6) versus the thiazole ring (position 2) displaces the pendant group by approximately 4–5 Å and changes the dihedral angle accessible to the oxane-pyridine moiety [1]. Within the Incyte PIM kinase inhibitor patent family, the benzothiazole-6-carboxamide scaffold is specifically exemplified as yielding active PIM inhibitors, and the oxane (tetrahydropyran) substituent is a non-obvious structural feature distinct from the piperidine, piperazine, or cyclohexyl groups more commonly employed in related kinase inhibitor chemotypes [1]. Generic substitution without accounting for regioisomer-specific hinge binding and substituent trajectory would be expected to produce divergent PIM isoform selectivity profiles and potency, rendering uncontrolled interchange scientifically unsound for procurement decisions where target-specific activity is required.

Quantitative Differentiation Evidence for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 2034541-70-1) Against Closest Analogs


Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area Versus the 2-Carboxamide Positional Isomer

Computed physicochemical properties from PubChem provide a measurable basis for differentiating the 6-carboxamide target compound from its 2-carboxamide positional isomer (CAS 2034456-46-5). The target compound exhibits XLogP3 = 2.7 and topological polar surface area (TPSA) = 92.4 Ų [1]. The oxane (tetrahydropyran) ring introduces an additional oxygen atom absent in piperidine-based PIM inhibitor analogs, contributing to distinct hydrogen-bond acceptor capacity (5 HBA vs. typical 3–4 for piperidine-containing analogs) while maintaining a single HBD, which affects both solubility and permeability profiles [1]. The 6-carboxamide regioisomer places the amide linkage at the benzo ring, whereas the 2-carboxamide isomer attaches at the thiazole ring; this alters the electron distribution across the benzothiazole core and is expected to modulate hinge-binding affinity in kinase targets [2].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Scaffold-Level Differentiation: Benzothiazole-6-Carboxamide Core Versus Thiazole-Carboxamide PIM Inhibitor Chemotypes

The Incyte PIM kinase inhibitor patent family (US20170182017A1; US10517858) encompasses both thiazole-carboxamide and benzothiazole-carboxamide structural classes, with the benzothiazole-6-carboxamide scaffold representing a distinct chemotype from the thiazole-4-carboxamide or thiazole-5-carboxamide variants [1]. The benzothiazole core provides an extended aromatic system (fused benzene-thiazole bicycle) that is absent in monocyclic thiazole analogs. This extended π-system increases the hydrophobic contact surface area with the PIM kinase ATP pocket and alters the hinge-binding hydrogen bond geometry. In the broader PIM inhibitor field, the clinical candidate INCB053914 (a pan-PIM inhibitor from Incyte) demonstrated potent in vitro inhibition of PIM kinases and activity in hematologic malignancy models, establishing the therapeutic relevance of the Incyte PIM inhibitor scaffold family [2]. The target compound incorporates a unique oxane-pyridine substituent combination that is structurally distinct from the cyclohexylamino, piperidinyl, and morpholino substituents more commonly found in benzothiazole kinase inhibitors such as BLZ945 (CSF-1R inhibitor; IC₅₀ = 1 nM) or INDY (Dyrk1A/B inhibitor with ancillary PIM1 activity) .

Kinase inhibitor PIM kinase Scaffold comparison

Patent-Disclosed PIM Kinase Inhibition: Class-Level Potency Expectations from the Incyte Benzothiazole-Carboxamide Series

US Patent US20170182017A1 (Incyte Corporation) claims thiazole and pyridine carboxamide compounds as inhibitors of Pim-1, Pim-2, and Pim-3 kinases, with the disclosed compounds described as useful for treating diseases related to PIM kinase activity including cancer [1]. The European Patent Register (EP2945939) includes Table 1 captioned 'Pim Enzyme Assay Data,' which contains PIM inhibitory activity measurements for exemplified compounds within the patent scope [2]. The 6-carboxamide benzothiazole subclass within this patent is structurally distinguished from the thiazole-4-carboxamide and pyridine-carboxamide subclasses by the fused bicyclic aromatic system, which is expected to confer distinct PIM isoform selectivity patterns. The presence of the oxane (tetrahydropyran) ring in the target compound—as opposed to the piperidine, pyrrolidine, or azepane rings more commonly cited in the patent's ring D definitions—provides an oxygen-containing saturated heterocycle that can serve as both a hydrogen bond acceptor and a modulator of metabolic stability relative to basic amine-containing analogs [1].

PIM kinase inhibition Oncology Patent pharmacology

Structural Uniqueness of the Oxane-Pyridine Substituent: Differentiation from Common Piperidine-Based PIM Inhibitor Motifs

The target compound contains a tetrahydropyran (oxane) ring connected via a methylene bridge to a pyridin-3-yl group and the benzothiazole-6-carboxamide. This oxane-pyridine combination is structurally distinct from the predominant substituent patterns in the Incyte PIM inhibitor patent: the patent's ring D is most commonly defined as piperidine, pyrrolidine, or azepane—nitrogen-containing saturated heterocycles [1]. The replacement of a basic nitrogen (piperidine) with a neutral oxygen (oxane) eliminates a protonatable center at physiological pH, which is expected to reduce hERG channel binding propensity (a liability of many piperidine-containing kinase inhibitors), alter lysosomal trapping potential, and shift the compound's overall charge state [2]. The pyridin-3-yl moiety provides an additional hydrogen bond acceptor (pyridine nitrogen) that can engage the kinase hinge region or the solvent-exposed ribose pocket, complementing the benzothiazole core's hinge-binding interaction. This substituent topology is not found in BLZ945, INDY, or the clinical pan-PIM inhibitor INCB053914, each of which employs different substituent architectures .

Structure-activity relationship Substituent design Kinase selectivity

Caveat on Available Quantitative Biological Evidence for CAS 2034541-70-1

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, DrugBank, the Therapeutic Target Database, and patent repositories (as of the search date) did not yield publicly accessible, independently verifiable quantitative PIM kinase IC₅₀, Kd, or cellular potency data specifically attributed to CAS 2034541-70-1 [1]. The compound is registered in PubChem (CID 91629818, created 2015-03-19) with no associated bioactivity annotations [1]. The Incyte patent family (US20170182017A1, US10517858, EP2945939) references Pim enzyme assay data in Table 1, but the specific compound-to-data mapping was not extractable from publicly accessible HTML patent texts, which typically render data tables as non-searchable images [2]. The compound is catalogued by multiple chemical vendors, but quantitative biological characterization data is absent from publicly available technical datasheets. This evidence gap means that differentiation claims based on biological potency must rely on class-level inference from the patent family and structural reasoning rather than direct head-to-head quantitative comparison. Procurement decisions should be contingent upon obtaining lot-specific Certificate of Analysis data, including PIM kinase inhibition IC₅₀ values, from the supplying vendor.

Evidence quality Data availability Procurement due diligence

Recommended Procurement and Research Application Scenarios for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 2034541-70-1)


PIM Kinase Family Target Engagement Studies Requiring a Non-Basic Amine Scaffold

This compound is most appropriately procured for PIM kinase biochemical or cellular target engagement studies where the absence of a strongly basic amine (piperidine pKa ~10) is a critical experimental design requirement [1]. The oxane-pyridine substituent combination, with its neutral oxygen heterocycle and weakly basic pyridine (pKa ~5.2), is predicted to exhibit reduced lysosomal trapping compared with piperidine-containing PIM inhibitor analogs—a property relevant for cellular assay systems where compound accumulation in acidic organelles confounds potency measurements. Researchers should request vendor-provided PIM1/PIM2/PIM3 IC₅₀ data with the Certificate of Analysis to confirm batch-specific activity before initiating target-based assays [2].

Structure-Activity Relationship (SAR) Exploration of Benzothiazole-6-Carboxamide Hinge Binders for Kinase Selectivity Profiling

The 6-carboxamide benzothiazole regioisomer provides a distinct hinge-binding geometry compared with the 2-carboxamide and thiazole-4/5-carboxamide variants [1]. Procurement of this compound alongside its 2-carboxamide positional isomer (CAS 2034456-46-5) enables systematic evaluation of how the carboxamide attachment position on the benzothiazole core affects PIM isoform selectivity and broader kinome selectivity. This comparative SAR approach is of particular value given that the Incyte patent family explicitly claims both regioisomeric series, and selectivity differences between regioisomers can inform scaffold selection for lead optimization programs [1]. The oxane substituent further differentiates this compound from the predominantly piperidine-based analogs within the same patent, enabling assessment of oxygen-for-nitrogen substitution effects on kinase selectivity .

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment for PIM-Targeted Oncology Programs

As a specifically exemplified structural class within the Incyte PIM kinase inhibitor patent estate (US10517858, EP2945939, and related continuations), this compound serves as a key reference standard for IP landscape mapping [1]. Organizations conducting freedom-to-operate analyses for PIM-targeted therapeutic candidates should procure this compound as a representative of the benzothiazole-6-carboxamide subgenus to establish structural boundaries of the Incyte patent claims. The oxane-pyridine substituent topology is a non-obvious structural feature that may represent distinct chemical matter from the piperidine-focused exemplification in the patent specification [1]. Procurement of authenticated reference material with documented purity (≥95% by HPLC recommended) is essential for regulatory-grade IP analysis.

Chemical Probe Qualification Studies with Mandatory Vendor Batch-Level Biological Characterization

Given that no publicly accessible quantitative PIM inhibition data could be identified for this specific CAS-numbered compound [2], procurement for use as a chemical probe in target validation studies is contingent upon obtaining batch-specific biological characterization from the vendor. End-users should request a Certificate of Analysis that includes: (a) purity assessment by HPLC (≥95% recommended), (b) PIM1, PIM2, and PIM3 IC₅₀ values determined under standardized assay conditions, (c) identity confirmation by ¹H-NMR and LC-MS, and (d) solubility in DMSO and aqueous buffer. Until such data are publicly disclosed or vendor-provided, this compound is best classified as a research-grade tool compound requiring end-user characterization rather than a qualified chemical probe suitable for definitive target validation studies [2].

Quote Request

Request a Quote for N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.